molecular formula C32H47N5O5S B1663658 UKI-1 CAS No. 220355-63-5

UKI-1

Cat. No.: B1663658
CAS No.: 220355-63-5
M. Wt: 613.8 g/mol
InChI Key: ISJSHQTWOHGCMM-NDEPHWFRSA-N
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Description

UKI-1 is a 3-amidinophenylalanine-based non-cytotoxic small molecule. It belongs to a new class of drugs and has been investigated for its potential in blocking tumor cell invasion, metastasis, and primary tumor growth. This compound inhibits serine proteases and the urokinase Plasminogen Activator (uPA) system, which are crucial in the metastasis and primary tumor growth of various solid tumors, including breast, gastric, and colon cancers .

Preparation Methods

The synthesis of UKI-1 involves several steps, starting with the preparation of 3-amidinophenylalanine. The synthetic route typically includes the following steps:

    Formation of the amidine group: This involves the reaction of an appropriate precursor with an amidine-forming reagent under controlled conditions.

    Coupling with phenylalanine: The amidine group is then coupled with phenylalanine to form the desired compound.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the this compound in its pure form.

Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and reduce production costs .

Chemical Reactions Analysis

UKI-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

UKI-1 has several scientific research applications, including:

Mechanism of Action

UKI-1 exerts its effects by inhibiting serine proteases and the urokinase Plasminogen Activator system. The compound binds to the urokinase plasminogen activator surface receptor, resulting in the inhibition of the uPA system. This inhibition blocks tumor cell invasion, metastasis, and primary tumor growth. The molecular targets involved include various serine proteases such as trypsin-3, trypsin-2, trypsin-1, matriptase-1, and trypsin-6 .

Comparison with Similar Compounds

UKI-1 is unique in its specific inhibition of serine proteases and the urokinase Plasminogen Activator system. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their specific targets, potency, and therapeutic applications.

Properties

IUPAC Name

ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJSHQTWOHGCMM-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220355-63-5
Record name Wx-uk1 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220355635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WX-UK1 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LOF6890B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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